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Compound of Interest

Compound Name: 2-Bromoanthraquinone

Cat. No.: B1267325 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-
Bromoanthraquinone (C₁₄H₇BrO₂), a key intermediate in the synthesis of dyes and

pharmaceuticals. A thorough understanding of its structure, confirmed through various

spectroscopic techniques, is paramount for its application in research and development. This

document outlines the characteristic spectral data obtained from Nuclear Magnetic Resonance

(NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, and

provides a predicted analysis for Mass Spectrometry (MS). Detailed experimental protocols and

visual workflows are included to facilitate the replication and interpretation of these analytical

methods.

Molecular Structure and Spectroscopic Overview
2-Bromoanthraquinone possesses a rigid, planar anthraquinone core with a bromine

substituent on one of the aromatic rings. This structure gives rise to a distinct spectroscopic

fingerprint that can be comprehensively analyzed to confirm its identity and purity. The following

sections detail the expected and observed data from key spectroscopic techniques.

Quantitative Spectroscopic Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1267325?utm_src=pdf-interest
https://www.benchchem.com/product/b1267325?utm_src=pdf-body
https://www.benchchem.com/product/b1267325?utm_src=pdf-body
https://www.benchchem.com/product/b1267325?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267325?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The quantitative data derived from the spectroscopic analysis of 2-Bromoanthraquinone are

summarized in the tables below for ease of reference and comparison.

¹H NMR Spectral Data
Table 1: ¹H NMR Chemical Shifts and Coupling Constants for 2-Bromoanthraquinone

Proton Assignment
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1 ~8.42 d ~2.1

H-3 ~8.18 d ~8.1

H-4 ~7.92 dd ~8.1, ~2.1

H-5, H-8 ~8.30 m -

H-6, H-7 ~7.83 m -

Solvent: CDCl₃, Frequency: 300 MHz. Data is predicted.

¹³C NMR Spectral Data
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Bromoanthraquinone

Carbon Assignment Chemical Shift (δ, ppm)

C=O (C-9, C-10) > 180

Quaternary Carbons 130 - 140

CH Carbons 125 - 135

C-Br ~128

Note: Specific assignments require 2D NMR techniques. Carbonyl carbons are typically the

most downfield.

FT-IR Spectral Data
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Table 3: Characteristic FT-IR Absorption Bands for 2-Bromoanthraquinone

Wavenumber (cm⁻¹) Vibration Mode Intensity

~3100 - 3000 Aromatic C-H stretch Medium

~1670 C=O stretch (quinone) Strong

~1590, ~1470 Aromatic C=C stretch Medium-Strong

~1300 - 1000 C-Br stretch Medium

~900 - 675
Aromatic C-H bend (out-of-

plane)
Strong

UV-Vis Spectral Data
Table 4: UV-Vis Absorption Maxima for 2-Bromoanthraquinone

Wavelength (λ_max, nm) Solvent Electronic Transition

250 - 270 Acetonitrile π→π

> 320 Acetonitrile π→π

The absorption spectrum of 2-Bromoanthraquinone is characterized by strong bands in the

UV region, typical for anthraquinone derivatives, arising from π→π* transitions within the

aromatic system.

Mass Spectrometry Data
Table 5: Predicted m/z Peaks for 2-Bromoanthraquinone
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m/z Ion Notes

286/288 [M]⁺

Molecular ion peak, showing

isotopic pattern for one

bromine atom.

258/260 [M-CO]⁺ Loss of a carbonyl group.

207 [M-Br]⁺ Loss of the bromine atom.

179 [M-Br-CO]⁺
Loss of bromine and a

carbonyl group.

151 [C₁₂H₇]⁺ Further fragmentation.

Note: This data is predicted based on the fragmentation of anthraquinone and halogenated

aromatic compounds. The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a ~1:1 ratio will

result in characteristic M and M+2 peaks.

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.

NMR Spectroscopy
Objective: To determine the proton and carbon framework of 2-Bromoanthraquinone.

Methodology:

Sample Preparation: Dissolve approximately 10-20 mg of 2-Bromoanthraquinone in ~0.7

mL of deuterated chloroform (CDCl₃).

Instrument: A 300 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-2

seconds, 16-32 scans.
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Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

Acquire a one-dimensional proton-decoupled carbon spectrum.

Typical parameters: pulse angle 45°, acquisition time 1-2 seconds, relaxation delay 2-5

seconds, 1024 or more scans.

Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

FT-IR Spectroscopy
Objective: To identify the functional groups present in 2-Bromoanthraquinone.

Methodology:

Sample Preparation (KBr Pellet Method):

Grind a small amount (~1-2 mg) of 2-Bromoanthraquinone with ~100-200 mg of dry

potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is

obtained.

Press the powder into a thin, transparent pellet using a hydraulic press.

Instrument: A Fourier-Transform Infrared Spectrometer.

Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and acquire the sample spectrum.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

UV-Vis Spectroscopy
Objective: To determine the electronic absorption properties of 2-Bromoanthraquinone.
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Methodology:

Sample Preparation: Prepare a dilute solution of 2-Bromoanthraquinone in a suitable UV-

grade solvent (e.g., acetonitrile) of a known concentration (typically in the range of 10⁻⁵ to

10⁻⁴ M).

Instrument: A dual-beam UV-Vis spectrophotometer.

Acquisition:

Use a matched pair of quartz cuvettes (1 cm path length).

Fill the reference cuvette with the pure solvent and the sample cuvette with the prepared

solution.

Scan the absorbance from approximately 200 to 600 nm.

Mass Spectrometry (Predicted)
Objective: To determine the molecular weight and fragmentation pattern of 2-
Bromoanthraquinone.

Methodology (Electron Ionization - EI):

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography.

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce

ionization and fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: Detect the ions and generate a mass spectrum.

Visualization of Analytical Workflows
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The following diagrams, generated using Graphviz, illustrate the logical workflow of the

spectroscopic analysis and the relationship between the molecular structure and the resulting

spectral data.
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A high-level workflow for the spectroscopic analysis of 2-Bromoanthraquinone.
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Structural Features

Spectroscopic Correlation

2-Bromoanthraquinone
Structure

Aromatic Protons Carbon Framework C=O, C-Br, C=C Conjugated π System Molecular Weight

¹H NMR ¹³C NMR FT-IR UV-Vis Mass Spec

Click to download full resolution via product page

Correlation of molecular features of 2-Bromoanthraquinone with spectroscopic data.

Conclusion
The collective data from ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectroscopy, complemented by

predicted mass spectrometry, provides a robust and comprehensive characterization of the 2-
Bromoanthraquinone structure. This guide serves as a valuable resource for researchers and

professionals, enabling confident identification and utilization of this important chemical

compound in various scientific and industrial applications. The detailed protocols and visual

aids are intended to streamline the analytical process, ensuring accurate and reproducible

results.

To cite this document: BenchChem. [Spectroscopic Scrutiny of 2-Bromoanthraquinone: A
Technical Guide for Structural Elucidation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1267325#spectroscopic-analysis-of-2-
bromoanthraquinone-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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